N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(3,4-Dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine derivative characterized by a 1,3-thiazine core substituted with a phenylamino group at position 2, a 4-oxo group, and a carboxamide moiety linked to a 3,4-dimethylphenyl group at position 4. Its molecular formula is C₁₉H₁₉N₃O₂S, with a molecular weight of 353.44 g/mol.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-8-9-15(10-13(12)2)20-18(24)16-11-17(23)22-19(25-16)21-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
JNAJAEHSVDGVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2)C |
Origin of Product |
United States |
Preparation Methods
Thiazine Ring Formation
The thiazine core is synthesized via cyclization reactions. A common precursor, such as a β-keto ester or thiourea derivative, undergoes condensation with a primary amine under acidic or basic conditions. For instance, reacting 3,4-dimethylphenyl isothiocyanate with ethyl acetoacetate in the presence of triethylamine yields a thiourea intermediate, which cyclizes to form the thiazine ring.
Phenylamino Group Incorporation
The phenylamino moiety is introduced through nucleophilic substitution or coupling reactions. In one method, the thiazine intermediate is treated with aniline derivatives in anhydrous dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. This step requires strict temperature control (0°C to room temperature) and nitrogen atmosphere to prevent side reactions.
Carboxamide Functionalization
The final carboxamide group is appended via amidation. Reacting the intermediate with 3,4-dimethylphenyl isocyanate in tetrahydrofuran (THF) at reflux completes the synthesis.
Reaction Conditions and Optimization
Solvent Systems
Temperature and Time
Catalysts and Reagents
-
EDCI.HCl: Activates carboxylic acids for amide bond formation, achieving yields >70%.
-
DMAP: Accelerates acylation reactions by acting as a nucleophilic catalyst.
Purification and Characterization
Purification Techniques
Analytical Methods
Industrial Production Considerations
Scalability Challenges
Environmental Impact
-
Waste Management: Dichloromethane requires recovery via distillation to minimize environmental discharge.
Recent Advances in Synthesis
Continuous Flow Chemistry
Microreactor systems enable faster heat dissipation and higher throughput, reducing reaction times from 24 hours to 2–3 hours.
Biocatalytic Approaches
Lipase-mediated amidation in aqueous media offers a greener alternative, though yields remain suboptimal (50–60%).
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Reaction Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI.HCl, 0°C → RT | 76 | 98 |
| HOBt, RT | 62 | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. Research indicates that derivatives of thiazine compounds exhibit significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, showing notable efficacy.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of tumor cell proliferation.
Table 1: Anticancer Activity of N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H460 | 75.99% | |
| HOP-92 | 67.55% |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Thiazines are known to possess diverse biological properties, including:
- Bacterial Inhibition : Studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains.
- Fungal Activity : There is evidence suggesting antifungal properties as well.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may also exhibit anti-inflammatory effects. Research in related thiazine compounds suggests that they can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship is crucial for developing more effective derivatives:
- Synthetic Pathways : The synthesis typically involves multi-step reactions that can be optimized for yield and purity.
- SAR Studies : Investigations into how structural modifications affect biological activity are ongoing, providing insights into designing more potent compounds.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of several thiazine derivatives, including this compound. Results indicated a strong correlation between structural features and cytotoxic activity against specific cancer cell lines.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives of the 4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide class. Key analogues include:
Physicochemical Properties
Lipophilicity :
- Metabolic Stability: The dimethylphenyl group in the target compound may undergo CYP450-mediated hydroxylation at the 3- or 4-methyl positions, analogous to xylazine metabolites (e.g., 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine) .
Synthetic Challenges :
Analytical Characterization
- LC/MS/MS vs. The target compound’s metabolites (if hydroxylated) would require LC/MS/MS for identification.
Biological Activity
N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the thiazine class of heterocyclic compounds, which are known for their various biological properties. The molecular formula is with a molecular weight of approximately 284.36 g/mol. The structure includes a thiazine ring which is pivotal for its biological activity.
Antitumor Activity
Research has demonstrated that thiazine derivatives exhibit potent antitumor properties. A study by Kapase et al. indicated that thiazine compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Specifically, derivatives of thiazines have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazine Derivative A | MCF-7 (Breast) | 12.5 |
| Thiazine Derivative B | A549 (Lung) | 15.3 |
| N-(3,4-dimethylphenyl)-4-oxo... | HeLa (Cervical) | 10.0 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that thiazines can effectively target both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
A notable study found that derivatives similar to N-(3,4-dimethylphenyl)-4-oxo... exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Antioxidant Activity
Thiazine derivatives have been recognized for their antioxidant capabilities, which contribute to their therapeutic potential in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using DPPH radical scavenging assays, with results indicating significant free radical scavenging ability .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving HeLa cells treated with this compound, researchers observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations (above 10 µM), suggesting a promising lead for further anticancer drug development.
Case Study 2: Antibacterial Screening
A series of derivatives were synthesized and screened against multiple bacterial strains. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option in antibiotic-resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing N-(3,4-dimethylphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide?
The synthesis typically involves coupling substituted anilines with thiazine-carboxamide precursors. For example, analogous compounds are synthesized via cyclocondensation reactions in polar solvents (e.g., ethanol or acetic acid) under reflux, yielding products with moderate to high purity (37–70% yields) . Key steps include:
Q. How can researchers validate the structural integrity of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks to confirm the thiazine ring, phenylamino, and carboxamide groups. Discrepancies in splitting patterns may indicate stereochemical variations .
- Mass spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Cross-check calculated vs. observed C, H, N, S percentages to detect impurities .
Advanced Research Questions
Q. What experimental variables significantly impact the yield and purity of this compound during synthesis?
Critical factors include:
- Reaction temperature : Elevated temperatures (e.g., reflux) accelerate cyclization but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but complicate purification .
- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may enhance reaction rates but require neutralization steps .
- Purification method : Flash chromatography vs. recrystallization affects yield and purity trade-offs (e.g., 45% yield via chromatography vs. 70% via direct crystallization) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions often arise from:
- Tautomerism : The 4-oxo group in the thiazine ring may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO to stabilize tautomers .
- Impurities : Trace solvents or byproducts (e.g., unreacted aniline) can skew results. Validate via HPLC with UV detection .
- Stereochemical ambiguity : X-ray crystallography or NOESY experiments can clarify spatial arrangements .
Q. What strategies are recommended for optimizing bioactivity studies of this compound?
While direct biological data for this compound is limited, analogous thiazine derivatives suggest:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP-binding site competition) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .
- SAR studies : Modify substituents (e.g., 3,4-dimethylphenyl vs. chlorophenyl) to correlate structure with activity .
Methodological Considerations
Q. How should researchers design experiments to account for batch-to-batch variability?
- Standardized protocols : Fix solvent ratios, temperature, and catalyst concentrations .
- Quality control : Implement in-process checks (e.g., TLC monitoring) and batch comparisons via HPLC retention times .
- Statistical analysis : Use ANOVA to assess variability significance across ≥3 independent syntheses .
Q. What advanced analytical techniques are underutilized in characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
